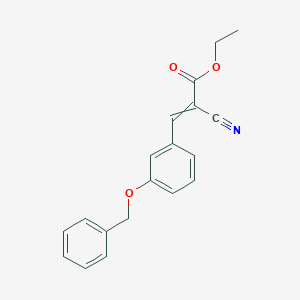

Ethyl 3-benzyloxy-alpha-cyanocinnamate

Description

Ethyl 3-benzyloxy-alpha-cyanocinnamate (CAS: 116592-70-2) is a cinnamate derivative with the molecular formula C₁₉H₁₇NO₃. It features a benzyloxy (-O-CH₂-C₆H₅) substituent at the 3-position of the cinnamate backbone and an alpha-cyano (-CN) group at the α-carbon of the ester moiety. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds or as a precursor in pharmaceutical research .

Properties

CAS No. |

116592-70-2 |

|---|---|

Molecular Formula |

C19H17NO3 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

ethyl 2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H17NO3/c1-2-22-19(21)17(13-20)11-16-9-6-10-18(12-16)23-14-15-7-4-3-5-8-15/h3-12H,2,14H2,1H3 |

InChI Key |

KWSZCNMJXKZKTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-benzyloxy-alpha-cyanocinnamate can be synthesized through several synthetic routes. One common method involves the Knoevenagel condensation reaction between benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyloxy-alpha-cyanocinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-benzyloxy-alpha-cyanocinnamate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-benzyloxy-alpha-cyanocinnamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit key enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Ethyl α-Cyanocinnamate

Ethyl α-cyanocinnamate (synonyms: ethyl 2-cyanocinnamate, ethyl α-benzylidenecyanoacetate) shares the core cinnamate structure but lacks the benzyloxy group. Key differences include:

- Reactivity: The alpha-cyano group enhances electrophilicity, facilitating nucleophilic additions or cyclization reactions. However, the lack of the benzyloxy group may simplify synthetic pathways compared to its benzyloxy analogue .

- Applications: Used in cyclocondensation reactions to form pyridines or quinolines, similar to derivatives in and .

Ethyl Benzoylacetate

Ethyl benzoylacetate (CAS: 94-02-0, C₁₁H₁₂O₃) differs significantly in functional groups:

- Structure: Contains a β-keto ester (3-oxopropanoate) and a benzoyl group instead of the α-cyano and benzyloxy substituents.

- Reactivity: The β-keto ester undergoes keto-enol tautomerism, enabling Claisen condensations, whereas the α-cyano group in Ethyl 3-benzyloxy-alpha-cyanocinnamate favors Michael additions.

- Applications: Widely used as a flavoring agent (FEMA No. 2423) and in synthesizing heterocycles like pyrazoles .

Methyl 2-Benzoylamino-3-arylaminobut-2-enoates

Compounds such as methyl 2-benzoylamino-3-arylaminobut-2-enoates () share a benzoylamino group but differ in backbone structure:

- Functional Groups: The presence of aryl amino and benzoylamino groups directs reactivity toward cyclization (e.g., forming imidazoles or oxazoloquinolines) rather than electrophilic additions .

Comparative Data Table

*Molecular formulas inferred from structural data in evidence.

Key Research Findings

- Synthetic Utility: this compound’s benzyloxy group may require protective strategies during synthesis, unlike simpler analogues like Ethyl α-cyanocinnamate .

- Reactivity Trends: The α-cyano group enhances electrophilicity, making it more reactive toward nucleophiles compared to β-keto esters (e.g., Ethyl benzoylacetate) .

- Thermal Stability : Benzyloxy-substituted cinnamates may exhibit higher thermal stability due to aromatic substituents, though direct data is unavailable in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.